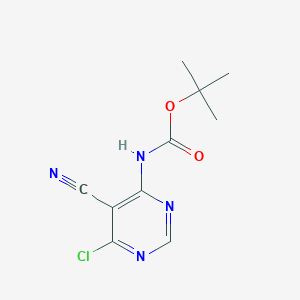
tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyrimidine ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate typically involves the reaction of 6-chloro-5-cyanopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products Formed:
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate bonds makes it a useful tool in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (6-chloro-9H-purin-2-yl)carbamate
Comparison: tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate is unique due to the presence of both a chloro and a cyanide group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group also enhances its solubility and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H11ClN4O2 |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-5-cyanopyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-8-6(4-12)7(11)13-5-14-8/h5H,1-3H3,(H,13,14,15,16) |
InChI Key |
PLYJPEXEHRUTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


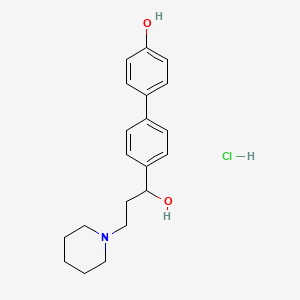
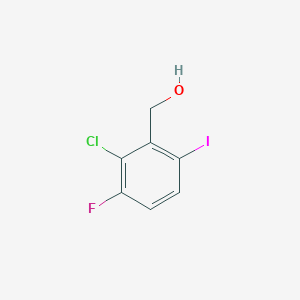
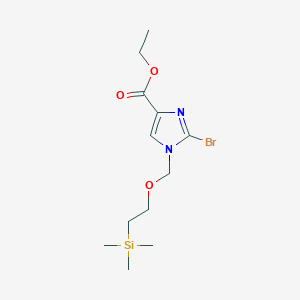
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
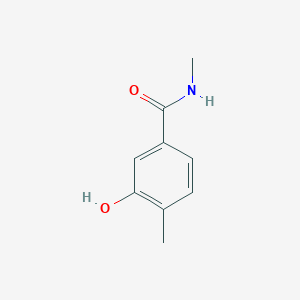
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
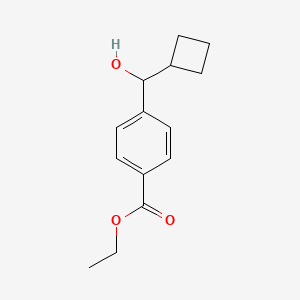
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)


![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
